- Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions, Journal of Medicinal Chemistry, 2007, 50(2), 199-210

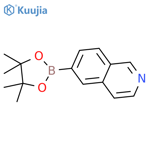

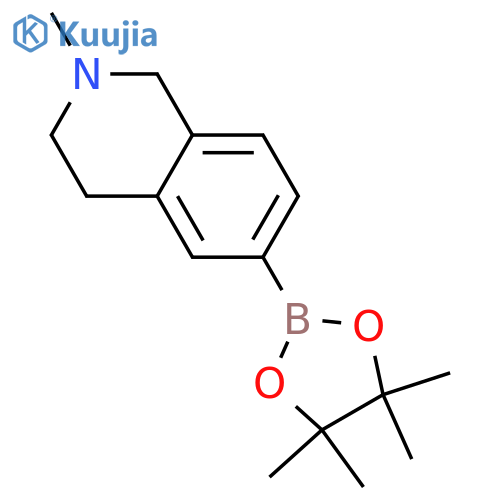

Cas no 922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline)

922718-57-8 structure

Nom du produit:2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Numéro CAS:922718-57-8

Le MF:C16H24BNO2

Mégawatts:273.17826461792

MDL:MFCD11044665

CID:796976

PubChem ID:16102686

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Propriétés chimiques et physiques

Nom et identifiant

-

- 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

- 1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

- 1,2,3,4-TETRAHYDRO-2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-ISOQUINOLINE

- 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline

- Isoquinoline,1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1,2,3,4-Tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (ACI)

- 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

- 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester

- SCHEMBL586404

- CS-0131457

- MFCD11044665

- 922718-57-8

- XLB71857

- G18852

- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-boronic acid pinacol ester

- SB39952

- DTXSID40582875

- SY040981

- BS-24799

-

- MDL: MFCD11044665

- Piscine à noyau: 1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14/h6-7,10H,8-9,11H2,1-5H3

- La clé Inchi: QRMAQYCEYDOEGC-UHFFFAOYSA-N

- Sourire: O1C(C)(C)C(C)(C)OB1C1C=C2CCN(CC2=CC=1)C

Propriétés calculées

- Qualité précise: 273.1900092g/mol

- Masse isotopique unique: 273.1900092g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 20

- Nombre de liaisons rotatives: 1

- Complexité: 356

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 21.7Ų

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Informations de sécurité

- Conditions de stockage:Sealed in dry,2-8°C

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52621-1g |

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

922718-57-8 | 98% | 1g |

¥2780.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10787-1G |

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

922718-57-8 | 95% | 1g |

¥ 4,290.00 | 2023-04-13 | |

| TRC | M010667-100mg |

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

922718-57-8 | 100mg |

$ 335.00 | 2022-06-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52621-250mg |

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

922718-57-8 | 98% | 250mg |

¥1448.0 | 2024-04-17 | |

| eNovation Chemicals LLC | Y1005073-5g |

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |

922718-57-8 | 95% | 5g |

$2235 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-500mg |

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |

922718-57-8 | 96% | 500mg |

2332.12CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-5g |

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |

922718-57-8 | 96% | 5g |

11448.57CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-50mg |

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |

922718-57-8 | 96% | 50mg |

1034.61CNY | 2021-05-07 | |

| 1PlusChem | 1P006MAS-1g |

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

922718-57-8 | 97% | 1g |

$993.00 | 2023-12-15 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-250mg |

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |

922718-57-8 | 96% | 250mg |

¥2605.69 | 2025-01-21 |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Méthode de production

Méthode de production 1

Conditions de réaction

1.1 8 h, rt

1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 24 h, 3 atm, rt

1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 24 h, 3 atm, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C

Référence

- Naphthyridine derivatives as PRC2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 1 h, 100 °C

Référence

- Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

Référence

- (1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives as protein kinase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 16 h, 100 °C

Référence

- Pyrrolo[2,3-b]pyridines as HPK1 inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

Référence

- PRC2 inhibitors for use in treating blood disorders, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 18 h, 90 °C

Référence

- Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity, MedChemComm, 2014, 5(10), 1533-1539

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 °C; 25 °C → 90 °C; 2 h, 90 °C

Référence

- Preparation of resorcinol derivative as hsp90 inhibitor useful in the treatment of related diseases, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, rt → 100 °C

Référence

- Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C

Référence

- Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C

Référence

- Process for preparation of compound having kinase inhibitory function and application thereof, China, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C

Référence

- Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: 1,4-Dioxane ; 25 °C; 2 h, 80 °C

Référence

- Preparation of acylamino acid heterocyclyl amides for the treatment of BAF complex-related disorders, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 90 °C

Référence

- Piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient and/or MT-A accumulating cancers and their preparation, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C

1.2 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C

Référence

- Process for preparation of compound having kinase inhibitory function and application thereof, World Intellectual Property Organization, , ,

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Raw materials

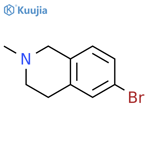

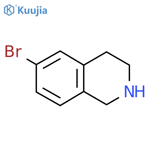

- 6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (>85%)

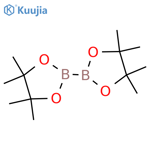

- Bis(pinacolato)diborane

- 6-Bromo-1,2,3,4-tetrahydroisoquinoline

- Pinacolborane

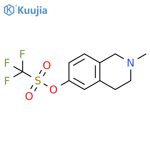

- Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl ester

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Preparation Products

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Littérature connexe

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

Related Articles

-

Étude de l'activité biologique du 2-(diméthoxyphosphinyl)-1-indane dans les thérapies contre le……Jun 19, 2025

-

Licochalcone A : Un Nouveau Jardin de Possibilités dans la Chimie Bio-Pharmaceutique Licochalc……Jun 19, 2025

-

Caractérisation et applications de l'5-méthylbenzotriazole dans la chimie bio-pharmaceutique Ca……Jun 17, 2025

-

Nouvelles Compétences pour la Synthèse et les Applications du 1,1'-Bis(diméthoxy silanoyl)diphényle ……Jun 19, 2025

-

Bortezomib Intermédiaire A : Nouvelles Perspectives en Chimie Bio-pharmaceutique Bortezomib Int……Jun 19, 2025

922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline) Produits connexes

- 1704079-22-0(2-(1-aminocyclohexyl)-6-methoxyphenol)

- 1017680-32-8(Acetamide, N-[3-(2-aminoethoxy)phenyl]-)

- 1312006-71-5(N-(1-cyclopentyl-1H-pyrazol-5-yl)-2-phenylethene-1-sulfonamide)

- 2248367-92-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-cyclohexylacetamido)acetate)

- 2253631-09-1(6,8-dioxa-7lambda6-thiaspiro3.5nonane-7,7-dione)

- 2361862-93-1(tert-butyl 1-{1-[2-(N-ethylprop-2-enamido)acetyl]piperidin-4-yl}-5-oxopyrrolidine-3-carboxylate)

- 167634-42-6(1-(4-chlorophenyl)-3-(4-phenoxyphenyl)urea)

- 1956436-92-2((S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride)

- 2322928-08-3(Pyridine, 2-[[(3S)-3-pyrrolidinyloxy]methyl]-, hydrochloride (1:2))

- 627833-44-7(4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:922718-57-8)2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Pureté:99%/99%

Quantité:250mg/1g

Prix ($):179.0/360.0

atkchemica

(CAS:922718-57-8)2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête